molecular formula C5H10N2O3S2 B14662645 Methanethiol, N-cyclopropylamidino-, hydrogen thiosulfate CAS No. 40283-52-1

Methanethiol, N-cyclopropylamidino-, hydrogen thiosulfate

Cat. No.: B14662645
CAS No.: 40283-52-1
M. Wt: 210.3 g/mol
InChI Key: LGEYZYKILBJRED-UHFFFAOYSA-N
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Description

Methanethiol, N-cyclopropylamidino-, hydrogen thiosulfate is a compound that belongs to the class of organosulfur compounds It is characterized by the presence of a methanethiol group, a cyclopropylamidino group, and a hydrogen thiosulfate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methanethiol, N-cyclopropylamidino-, hydrogen thiosulfate typically involves the reaction of methanethiol with N-cyclopropylamidino and hydrogen thiosulfate under controlled conditions. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise proportions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions: Methanethiol, N-cyclopropylamidino-, hydrogen thiosulfate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methanethiol and thiosulfate groups, which are known for their reactivity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the reaction pathway and the products formed.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may lead to the formation of disulfides, while reduction reactions may yield thiols and other sulfur-containing compounds.

Scientific Research Applications

Methanethiol, N-cyclopropylamidino-, hydrogen thiosulfate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential role in cellular processes involving sulfur metabolism. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of diseases related to sulfur metabolism. In industry, it is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .

Mechanism of Action

The mechanism of action of Methanethiol, N-cyclopropylamidino-, hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and proteins involved in sulfur metabolism. The compound may act as a substrate or inhibitor, affecting the activity of these targets and influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Methanethiol, N-cyclopropylamidino-, hydrogen thiosulfate include other organosulfur compounds such as ethanethiol, hydrogen sulfide, and dimethyl disulfide. These compounds share some chemical properties due to the presence of sulfur atoms but differ in their specific structures and reactivity .

Uniqueness: this compound is unique due to the combination of the methanethiol, cyclopropylamidino, and hydrogen thiosulfate groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

40283-52-1

Molecular Formula

C5H10N2O3S2

Molecular Weight

210.3 g/mol

IUPAC Name

[(1-amino-2-sulfosulfanylethylidene)amino]cyclopropane

InChI

InChI=1S/C5H10N2O3S2/c6-5(7-4-1-2-4)3-11-12(8,9)10/h4H,1-3H2,(H2,6,7)(H,8,9,10)

InChI Key

LGEYZYKILBJRED-UHFFFAOYSA-N

Canonical SMILES

C1CC1N=C(CSS(=O)(=O)O)N

Origin of Product

United States

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